4-(Benzyloxy)-N-(2-methylphenethyl)aniline
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Overview
Description
4-(Benzyloxy)-N-(2-methylphenethyl)aniline is an organic compound that belongs to the class of anilines It features a benzyloxy group attached to the para position of the aniline ring and a 2-methylphenethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N-(2-methylphenethyl)aniline typically involves the following steps:
N-Alkylation: Aniline is reacted with 2-methylphenethyl bromide in the presence of a base such as potassium carbonate to form N-(2-methylphenethyl)aniline.
O-Alkylation: The resulting N-(2-methylphenethyl)aniline is then reacted with benzyl chloride in the presence of a base like sodium hydride to introduce the benzyloxy group at the para position of the aniline ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-(2-methylphenethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the benzyloxy group or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the benzyloxy group or other functional groups.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Benzyloxy)-N-(2-methylphenethyl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-(2-methylphenethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and 2-methylphenethyl groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy)-N-(2-methylphenethyl)aniline: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(Benzyloxy)-N-phenylaniline: Similar structure but with a phenyl group instead of a 2-methylphenethyl group.
Uniqueness
4-(Benzyloxy)-N-(2-methylphenethyl)aniline is unique due to the presence of both the benzyloxy and 2-methylphenethyl groups, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-[2-(2-methylphenyl)ethyl]-4-phenylmethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-18-7-5-6-10-20(18)15-16-23-21-11-13-22(14-12-21)24-17-19-8-3-2-4-9-19/h2-14,23H,15-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZXQYPKYJNLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCNC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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